B1575630 Varv peptide D

Varv peptide D

Cat. No.: B1575630
Attention: For research use only. Not for human or veterinary use.
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Description

Varv peptide D is a macrocyclic polypeptide of 29 amino acid residues (sequence: GLPICGETCVGGSCNTPGCSCSWPVCTRN) belonging to the cyclotide family, isolated from the plant Viola arvensis (field violet) . As a cyclotide, it features a unique head-to-tail cyclic backbone stabilized by three conserved disulfide bonds forming a cyclic cysteine knot (CCK) motif, which confers exceptional stability against thermal, chemical, and enzymatic degradation . This makes it an excellent scaffold in drug design and stability studies. Its primary established biological activity is in the field of oncology research, where it has been reported to exhibit anti-cancer properties . While its precise mechanism of action is still under investigation, cyclotides as a class are known to exert their biological effects primarily through interactions with cell membranes . The model of its 3D structure, available in the AlphaFold DB (AF-P58449-F1), shows very high global confidence (pLDDT > 90), providing a reliable resource for structure-activity relationship (SAR) studies . This compound is presented for Research Use Only (RUO) and is intended for applications such as bioactivity screening, stability testing, and as a model compound in the development of novel peptide-based therapeutics.

Properties

bioactivity

Antimicrobial

sequence

GLPICGETCVGGSCNTPGCSCSWPVCTRN

Origin of Product

United States

Scientific Research Applications

Structural Characteristics of Varv Peptide D

This compound is characterized by its cyclic structure, which includes a series of disulfide bonds that confer stability and resistance to enzymatic degradation. This stability makes it an attractive candidate for various applications in drug development and biotechnology.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis .

Cytotoxic Effects

Research has shown that this compound possesses cytotoxic properties against cancer cell lines. In vitro studies indicate that it induces apoptosis in specific cancer cells, making it a potential candidate for cancer therapy. The cytotoxicity is often measured in low micromolar concentrations, suggesting a potent effect .

Antiviral Activity

Recent investigations into the antiviral properties of this compound have revealed promising results, particularly against viruses such as SARS-CoV-2. The peptide's ability to bind to viral proteins may inhibit viral entry into host cells, thus preventing infection . Further studies are needed to explore its efficacy across different viral strains.

Drug Design and Delivery

The unique structural features of this compound allow it to serve as a scaffold for drug design. Its cyclic nature enhances the stability and bioavailability of therapeutic agents, making it an ideal candidate for developing new drugs . Additionally, researchers are exploring its potential in targeted drug delivery systems.

Protein Engineering

This compound can be utilized in protein engineering due to its stable conformation and ability to form complex structures with other biomolecules. This application is particularly relevant in designing novel therapeutics that require enhanced stability and specificity .

Study on Antimicrobial Activity

A study conducted by Göransson et al. evaluated the antimicrobial effects of various cyclotides, including this compound, against common bacterial strains. The results indicated that this compound had a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, supporting its potential use as a natural preservative or therapeutic agent .

Cytotoxicity Assessment

In a separate investigation, this compound was tested on human cancer cell lines such as HeLa and MCF-7. The findings revealed that the peptide induced significant apoptosis at concentrations below 10 µM, highlighting its potential as an anticancer agent .

Data Summary Table

ApplicationActivity TypeTarget OrganismsReference
AntimicrobialBacterial InhibitionStaphylococcus aureus, E. coli
CytotoxicCancer Cell ApoptosisHeLa, MCF-7
AntiviralViral Entry InhibitionSARS-CoV-2

Chemical Reactions Analysis

1.1. Peptide Bond Formation

The primary structure of Varv peptide D (cyclo-(TCVGGSCNTPGCSCSWPVCTRNGLPICGE)) is stabilized by peptide bonds formed via carbodiimide-mediated coupling during synthesis . Key steps include:

  • Activation of carboxyl groups using reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) .

  • Acylation of amino groups , facilitated by additives like 1-hydroxybenzotriazole (HOBt) to prevent racemization .

1.2. Disulfide Bond Formation

The three disulfide bridges in this compound are critical for its macrocyclic structure . These bonds form through:

  • Oxidative coupling of cysteine residues, either enzymatically in vivo or chemically during synthesis .

  • Redox reactions involving thiol groups, which are susceptible to pH and solvent conditions .

1.3. Cyclization Reaction

The head-to-tail cyclization of this compound occurs via a nucleophilic attack by the N-terminal amino group on the C-terminal carboxyl group . This process is supported by:

  • Macrocyclic intermediate stabilization through hydrogen bonding or ion-dipole interactions .

2.1. Key Analytical Techniques

  • Mass spectrometry : Confirms molecular weight (≈3,067 Da) and disulfide bond connectivity .

  • IRMPD spectroscopy : Elucidates vibrational modes and hydrogen bonding patterns .

  • NMR spectroscopy : Maps amide proton environments and temperature-dependent chemical shifts .

2.2. Stability Under Various Conditions

This compound exhibits remarkable stability due to its cyclotide framework:

  • pH resistance : Retains structure at pH 2–12, as shown by circular dichroism (CD) spectroscopy .

  • Enzymatic resistance : Resists proteolysis due to its macrocyclic backbone and disulfide bonds .

3.1. Disulfide Redox Reactions

Reaction TypeCatalyst/ConditionOutcome
Oxidative CouplingAir/Organic SolventFormation of three disulfide bridges
Redox CyclingH₂O₂/DTTReversible bond cleavage for structural analysis

3.2. Enzymatic Degradation

EnzymeCleavage SiteProduct
Endoproteinase GluCGlutamic acid residuesLinear fragments for sequencing
TrypsinLysine/ArgininePartial cleavage for structural mapping

Comparison with Similar Compounds

Cytotoxicity in Glioblastoma Cells

Cyclotides demonstrate variable cytotoxicity depending on their primary sequence and structural motifs. For example:

Compound IC₅₀ (µM) in U-87 Cells IC₅₀ (µM) in U-251 Cells Source
Kalata B1 3.21 10.88
Varv peptide A 2.91 Not reported
CyO2 4.50 Not reported
CyO13 2.57 Not reported

Key Findings :

  • Varv peptide A exhibits higher potency (IC₅₀ = 2.91 µM) than kalata B1 (IC₅₀ = 3.21–10.88 µM) in glioblastoma models, suggesting sequence-dependent efficacy .

Tissue-Specific Expression

Cyclotides display tissue-specific expression patterns. For instance:

  • Varv peptide A and kalata B1 are broadly expressed in leaves, flowers, and roots of Viola hederacea .
  • Cycloviolacin H4 and vhr1 are localized to roots and bulbs .
  • Parigidin-br1 has a low yield (0.01% of dry plant mass), contrasting with kalata B1 (0.1%), highlighting variability in production efficiency .

Implications for Varv Peptide D :
If this compound shares structural homology with Varv peptide A, it may exhibit similar tissue distribution. However, low yields (e.g., <0.1%) could limit scalability, a common challenge among cyclotides .

Functional and Structural Diversity

Cyclotides’ bioactivity is influenced by their hydrophobic surface and charge distribution. For example:

  • Kalata B1 ’s moderate cytotoxicity (IC₅₀ = 3.21–10.88 µM) correlates with its membrane-disrupting properties .
  • Varv peptide A ’s enhanced potency may arise from optimized charge interactions with cancer cell membranes .

Hypothesis for this compound : Structural modifications in this compound, such as altered loop regions or residue substitutions, could enhance target specificity or stability compared to other cyclotides.

Preparation Methods

Isolation from Plant Sources

Varv peptide D is naturally found in plants of the Violaceae family, notably Viola arvensis (common field pansy). The isolation process is intricate due to the peptide's macrocyclic and disulfide-rich structure.

Key steps in isolation include:

  • Plant Material Collection and Extraction: Fresh plant material (~1.5 kg) is collected and ground. Extraction is performed using organic solvents such as dichloromethane/methanol (1:1 v/v) overnight at room temperature to extract peptides and other compounds.

  • Partitioning and Concentration: The extract is partitioned between dichloromethane and water. The aqueous layer, containing the peptides, is concentrated by rotary evaporation and freeze-dried.

  • Chromatographic Purification: The aqueous extract is passed through a C18 flash chromatography column to remove impurities. Elution is done with increasing concentrations of acetonitrile/water/trifluoroacetic acid mixtures. Further purification involves reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Fractionation Protocol: A detailed fractionation protocol involving adsorption chromatography on Sephadex LH-20, butanol partitioning, and cation exchange chromatography is applied to enrich polypeptide fractions containing Varv peptides.

  • Reduction and Enzymatic Digestion: To analyze and confirm peptide sequences, reduction with tris-(2-carboxyethyl)-phosphine (TCEP) is performed, followed by enzymatic digestion with trypsin and/or endoproteinase Glu-C. Digestions are monitored by mass spectrometry.

  • Mass Spectrometry and Sequencing: MALDI-TOF-MS and nanospray MS/MS are used for peptide mass determination and sequencing, confirming the cyclic nature and disulfide connectivity of Varv peptides.

Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Due to the complexity and low yield of natural extraction, chemical synthesis is a complementary and often preferred method for preparing this compound, especially for mutagenesis and pharmaceutical studies.

Chemical synthesis approach:

  • Resin Selection and Loading: The synthesis employs Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis on 2-chlorotrityl chloride (CTC) resin. The first amino acid, typically Fmoc-Asn(Trt)-OH, is loaded onto the resin with a loading capacity around 0.62 mmol/g.

  • Peptide Chain Elongation: Successive cycles of Fmoc deprotection and amino acid coupling are performed to assemble the linear peptide precursor of this compound. The “tea bag” method can be used, where resin is contained in polypropylene bags for ease of handling during synthesis.

  • Cleavage and Cyclization: After chain assembly, the protected linear peptide is cleaved from the resin under mild acidic conditions (low concentration trifluoroacetic acid) to maintain side-chain protection. This facilitates subsequent cyclization, which forms the macrocyclic backbone essential for biological activity.

  • Oxidation and Folding: The final step involves oxidation to form the three knotted disulfide bonds, ensuring correct folding and structural integrity. This is critical for the peptide’s stability and function.

Comparative Data Table of Preparation Steps

Preparation Stage Natural Extraction Method Chemical Synthesis Method
Starting Material Fresh Viola arvensis plant material (~1.5 kg) Fmoc-protected amino acids and 2-chlorotrityl chloride resin
Extraction Solvent Dichloromethane/methanol (1:1 v/v) overnight at 22°C Not applicable
Purification Techniques C18 flash chromatography, RP-HPLC, Sephadex LH-20, ion exchange Resin-bound peptide elongation, cleavage, cyclization
Peptide Chain Assembly Natural biosynthesis in planta Stepwise Fmoc-SPPS on CTC resin
Cyclization Biosynthetic enzymatic cyclization Chemical cyclization post-cleavage
Disulfide Bond Formation Natural oxidative folding Controlled oxidation post-cyclization
Analytical Confirmation MALDI-TOF-MS, nanospray MS/MS, LC-MS MALDI-TOF-MS, LC-MS, bromophenol test for coupling monitoring
Yield Low, dependent on plant material and extraction efficiency Moderate to high, dependent on synthesis scale and conditions

Detailed Research Findings

  • Isolation Protocol Efficiency: The fractionation protocol developed by Göransson et al. (2002) enabled isolation of Varv peptides with high purity, suitable for biological assays and structural studies. The use of multiple chromatographic techniques ensures removal of impurities and enrichment of the target peptide.

  • Chemical Synthesis Advantages: The Fmoc-SPPS method on CTC resin allows for precise control over the peptide sequence, enabling the synthesis of this compound and its analogs. The mild cleavage conditions preserve side-chain protections, facilitating efficient cyclization and folding.

  • Folding and Oxidation: Proper disulfide bond formation is critical. Research shows that oxidation conditions must be carefully controlled to achieve the native knotted disulfide topology, essential for the peptide’s stability and bioactivity.

  • Analytical Techniques: Combination of mass spectrometry methods (MALDI-TOF-MS, LC-MS/MS) with enzymatic digestion and chemical modifications (e.g., aminoethylation of cysteines) provides robust tools for sequence verification and disulfide mapping.

Q & A

Q. Advanced Research Focus

  • Non-linear regression models : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values .
  • Bootstrap resampling : Assess confidence intervals for potency metrics in small-sample studies .
  • Multivariate analysis : Account for covariates like cell viability or off-target effects using ANCOVA .

How can researchers validate the specificity of this compound in modulating signaling pathways?

Q. Advanced Research Focus

  • CRISPR/Cas9 knockouts : Ablate putative target genes to confirm loss of peptide activity .
  • Kinase profiling screens : Use multiplexed platforms (e.g., KinomeScan) to rule off-target kinase inhibition .
  • Transcriptomic profiling : Compare RNA-seq datasets from treated vs. untreated cells to identify pathway-specific effects .

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